N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-chloroaniline and 4-nitrobenzyl chloride.
Step 1: The 3-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.
Step 2: The N-(3-chlorophenyl)-2-chloroacetamide is then reacted with 4-nitrobenzyl mercaptan in the presence of a base like sodium hydride to yield N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Reduction: N-(3-chlorophenyl)-2-[(4-aminobenzyl)sulfanyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Investigated for potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[(4-aminobenzyl)sulfanyl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to the presence of both a nitro group and a sulfanylacetamide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13ClN2O3S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-2-1-3-13(8-12)17-15(19)10-22-9-11-4-6-14(7-5-11)18(20)21/h1-8H,9-10H2,(H,17,19) |
InChI Key |
AAHCWEXUDYIAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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